molecular formula C10H8N2O3S B2831667 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one CAS No. 941868-82-2

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one

Cat. No.: B2831667
CAS No.: 941868-82-2
M. Wt: 236.25
InChI Key: RIGMECGKVLFSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one is a heterocyclic compound that features a pyran ring fused with a pyrimidine moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” is used. For instance, many pyrimidine derivatives have wide biological activities and therapeutic applications .

Future Directions

The future directions for research on “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with pyrimidine and pyran derivatives, it could be of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one typically involves the condensation of a pyrimidine derivative with a suitable pyran precursor. One common method involves the reaction of 2-mercaptopyrimidine with a 4H-pyran-4-one derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one is unique due to its specific combination of a pyran ring with a pyrimidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-hydroxy-2-(pyrimidin-2-ylsulfanylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-4-7(15-5-9(8)14)6-16-10-11-2-1-3-12-10/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGMECGKVLFSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.